5-(2-FURYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
The compound “5-(2-FURYL)-N-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE” is a complex organic molecule that features multiple fused ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may start with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the furan, cyclopenta[4,5]thieno[2,3-d]pyrimidine, and trifluoromethyl groups. Key steps may include:
Cyclization Reactions: Formation of the fused ring systems through cyclization reactions.
Functional Group Transformations: Introduction of functional groups such as the furan and trifluoromethyl groups.
Coupling Reactions: Use of coupling reagents to link different parts of the molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, the compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrazolo[1,5-a]pyrimidine derivatives or molecules with fused ring systems and similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N6O3S/c1-10-27-20-17(11-4-2-6-15(11)35-20)21(33)30(10)29-19(32)12-9-26-31-16(22(23,24)25)8-13(28-18(12)31)14-5-3-7-34-14/h3,5,7-9H,2,4,6H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXJYFIFRRUNJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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